molecular formula C9H11BrF2Si B14755986 (3-Bromo-2,6-difluorophenyl)trimethylsilane

(3-Bromo-2,6-difluorophenyl)trimethylsilane

Cat. No.: B14755986
M. Wt: 265.17 g/mol
InChI Key: FHWDWBUQJKLRFY-UHFFFAOYSA-N
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Description

(3-Bromo-2,6-difluorophenyl)trimethylsilane is a chemical compound with the molecular formula C9H11BrF2Si and a molecular weight of 265.17 g/mol . It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,6-difluorophenyl)trimethylsilane typically involves the reaction of 3-bromo-2,6-difluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,6-difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and lithium diisopropylamide (LDA).

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate or cesium carbonate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products include substituted phenyltrimethylsilanes with various functional groups.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Reduction Reactions: The major product is the corresponding phenyltrimethylsilane without the bromine atom.

Scientific Research Applications

(3-Bromo-2,6-difluorophenyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-2,6-difluorophenyl)trimethylsilane depends on the type of reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2,4-difluorophenyl)trimethylsilane
  • (3-Bromo-2,5-difluorophenyl)trimethylsilane
  • (3-Bromo-2,3-difluorophenyl)trimethylsilane

Uniqueness

(3-Bromo-2,6-difluorophenyl)trimethylsilane is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may offer different selectivity and efficiency in certain chemical transformations.

Properties

Molecular Formula

C9H11BrF2Si

Molecular Weight

265.17 g/mol

IUPAC Name

(3-bromo-2,6-difluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H11BrF2Si/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3

InChI Key

FHWDWBUQJKLRFY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1F)Br)F

Origin of Product

United States

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